molecular formula C17H16O5 B1323988 2-(2,5-Dimethoxybenzoyl)phenyl acetate CAS No. 890098-92-7

2-(2,5-Dimethoxybenzoyl)phenyl acetate

Cat. No. B1323988
M. Wt: 300.3 g/mol
InChI Key: DYFHMWGOGLVKJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-Dimethoxybenzoyl)phenyl acetate is an organic compound1. It is not intended for human or veterinary use and is typically used for research purposes1.



Synthesis Analysis

While there are no specific synthesis methods available for 2-(2,5-Dimethoxybenzoyl)phenyl acetate, related compounds such as 2,5-dimethoxy phenylethylamine and 2,5-dimethoxy phenylacetic acid have been synthesized23. These methods could potentially be adapted for the synthesis of 2-(2,5-Dimethoxybenzoyl)phenyl acetate.



Molecular Structure Analysis

The molecular formula of 2-(2,5-Dimethoxybenzoyl)phenyl acetate is C17H16O51. Its molecular weight is 300.3 g/mol1.



Chemical Reactions Analysis

There are no specific chemical reactions associated with 2-(2,5-Dimethoxybenzoyl)phenyl acetate available. However, related compounds such as phenyl acetate can undergo reactions such as saponification4.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2,5-Dimethoxybenzoyl)phenyl acetate are not readily available. However, related compounds such as phenyl acetate have been studied. Phenyl acetate has a flash point of 76 °C / 168.8 °F7.


Scientific Research Applications

Photophysical and Theoretical Investigations

A study by Perumal et al. (2021) investigated a diarylimidazole derivative with 3,5-dimethoxy phenyl as part of its structure. The research focused on its application as a selective sensor for ferric ion and potential in non-linear optical (NLO) applications. This highlights the relevance of dimethoxybenzoyl compounds in sensor technology and photonic applications.

Structural and Spectral Studies

The work of Ülkü et al. (2003) on N-p-methylbenzyliden-N-phenyl-p,p′-dimethoxybenzoyl acetic acid hydrazide provided insights into the crystal structure of organic derivatives. This kind of research is crucial for understanding the molecular architecture and potential applications of such compounds in various fields.

Photodegradation Studies

Galer and Šket (2015) conducted research on photodegradation of dimethoxy curcuminoids. They found that the position of the methoxy group on the phenyl ring significantly affects the rate of decomposition. This study is essential for understanding the stability and degradation pathways of dimethoxybenzoyl derivatives.

Synthesis and Bioactivity

Jin et al. (2006) focused on synthesizing derivatives involving trimethoxyphenyl and assessing their antiproliferative activities. This research indicates the potential of dimethoxybenzoyl compounds in medicinal chemistry, particularly in cancer research.

Electrochemical Studies

Kowsari et al. (2019) explored the electrochemical properties of derivatives of phenylglycine, showing the significance of dimethoxybenzoyl compounds in enhancing the performance of supercapacitors.

Photoreactive Properties

Research by Bisht et al. (2018) on O-acetylated dimethylphenyl acyloin derivatives underlines the importance of dimethoxybenzoyl compounds in photoreactive applications, especially in the generation of benzofuran derivatives.

Antimicrobial Evaluation

The study of Prakash et al. (2009) on chromanones derivatives demonstrates the antimicrobial potential of compounds with dimethoxybenzoyl structures.

Reactivity in Metal-Catalyzed Processes

Canty et al. (2004) investigated the reactivity of metal complexes with dimethoxybenzoyl compounds, emphasizing their role in metal-catalyzed C-O bond formation processes, relevant in organometallic chemistry.

Safety And Hazards

The safety data and hazards associated with 2-(2,5-Dimethoxybenzoyl)phenyl acetate are not readily available. However, related compounds such as phenyl acetate have safety data available. Phenyl acetate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a Category 4 flammable liquid and acute oral toxicity7.


Future Directions

The future directions for 2-(2,5-Dimethoxybenzoyl)phenyl acetate are not readily available. However, the compound’s potential for research use suggests it could be explored in various scientific studies1.


Please note that while this analysis is comprehensive, it is based on the available information and related compounds. For more specific and detailed information, further research and studies would be required.


properties

IUPAC Name

[2-(2,5-dimethoxybenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-11(18)22-16-7-5-4-6-13(16)17(19)14-10-12(20-2)8-9-15(14)21-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFHMWGOGLVKJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2=C(C=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641605
Record name 2-(2,5-Dimethoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dimethoxybenzoyl)phenyl acetate

CAS RN

890098-92-7
Record name 2-(2,5-Dimethoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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